molecular formula C21H17BrF4N4O B11676849 3-bromo-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11676849
M. Wt: 497.3 g/mol
InChI Key: COQHLNPLPBLQSK-UHFFFAOYSA-N
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Description

3-BROMO-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 3-BROMO-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of bromine and fluorine atoms makes the compound susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-BROMO-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-BROMO-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-BROMO-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, which can affect their chemical properties and applications. For example:

    3-BROMO-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Unique due to its combination of bromine, fluorine, and trifluoromethyl groups.

    N-(4-FLUOROPHENYL)-3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Similar but lacks the methyl group on the fluorophenyl ring.

Properties

Molecular Formula

C21H17BrF4N4O

Molecular Weight

497.3 g/mol

IUPAC Name

3-bromo-N-[(4-fluorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H17BrF4N4O/c22-17-18(20(31)27-11-12-6-8-14(23)9-7-12)29-30-16(21(24,25)26)10-15(28-19(17)30)13-4-2-1-3-5-13/h1-9,15-16,28H,10-11H2,(H,27,31)

InChI Key

COQHLNPLPBLQSK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F)Br)C4=CC=CC=C4

Origin of Product

United States

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